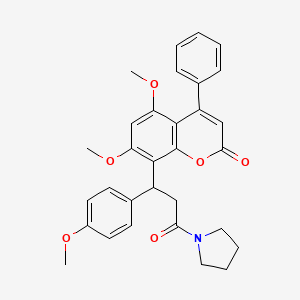
5,7-dimethoxy-8-(1-(4-methoxyphenyl)-3-oxo-3-(pyrrolidin-1-yl)propyl)-4-phenyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
CMLD-2は、さまざまな有機化合物のカップリングを含む一連の化学反応によって合成されます。 反応条件には、多くの場合、有機溶媒、触媒、および特定の温度と圧力の設定が含まれ、生成物の収率と純度を最適化します .
化学反応の分析
CMLD-2は、以下を含むいくつかのタイプの化学反応を起こします。
酸化: この反応には、化合物への酸素の添加または水素の除去が含まれ、酸化生成物の生成につながります。
還元: この反応には、水素の添加または酸素の除去が含まれ、還元生成物の生成につながります。
これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するさまざまな触媒が含まれます . これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります .
科学研究への応用
CMLD-2は、以下を含む幅広い科学研究への応用があります。
科学的研究の応用
Neuroprotective Effects
The presence of the pyrrolidine moiety in CMLD-2 suggests possible neuroprotective effects. Compounds containing pyrrolidine have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases . This aspect warrants further investigation into CMLD-2's efficacy in models of neurodegeneration.
Drug Development
Given its unique structure, CMLD-2 may serve as a lead compound for the development of new drugs targeting cancer and neurodegenerative diseases. The modification of its chemical structure could enhance its potency and selectivity towards specific biological targets .
Pharmacological Studies
Pharmacological studies are essential to understand the full range of activities exhibited by CMLD-2. Investigations into its pharmacokinetics, bioavailability, and toxicity profiles will be crucial for assessing its viability as a therapeutic agent .
Data Table: Summary of Biological Activities
Case Studies
While specific case studies on CMLD-2 are scarce, related compounds have been documented in various research articles:
- Anticancer Activity : A study demonstrated that chromenone derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting that similar compounds like CMLD-2 could have analogous effects.
- Neuroprotection : Research on pyrrolidine-containing compounds has shown promising results in protecting neuronal cells from damage caused by neurotoxic agents.
These findings support the hypothesis that CMLD-2 may possess valuable therapeutic properties worth exploring further.
作用機序
類似化合物との比較
CMLD-2は、HuR-ARE相互作用を特異的に標的とする能力においてユニークです。類似の化合物には、以下が含まれます。
CMLD-1: HuR-mRNA相互作用を阻害する別の低分子阻害剤.
RO-3306: サイクリン依存性キナーゼ1(CDK1)を阻害し、抗がん活性を示した化合物.
アクチノマイシンD: RNA合成を阻害し、抗がん剤として使用されてきた抗生物質.
CMLD-2は、HuR-ARE相互作用の特異的な標的化により際立っており、癌やその他の疾患におけるHuRの役割を研究するための貴重なツールとなっています .
生物活性
5,7-Dimethoxy-8-(1-(4-methoxyphenyl)-3-oxo-3-(pyrrolidin-1-yl)propyl)-4-phenyl-2H-chromen-2-one, also known by its CAS number 958843-91-9, is a synthetic compound belonging to the class of chromenone derivatives. This compound has garnered attention for its potential therapeutic applications due to its diverse biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C31H31NO6, and it features a complex structure that includes multiple functional groups such as methoxy, phenyl, and pyrrolidine moieties. The presence of these groups contributes to its biological activity.
1. Anticancer Activity
Several studies have indicated that chromenone derivatives exhibit significant anticancer properties. For instance, the compound has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle progression and the activation of caspases. In vitro assays revealed that this compound can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth.
2. Anti-inflammatory Effects
Research highlights the anti-inflammatory potential of this compound. It has demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests that it may be beneficial in treating inflammatory diseases.
3. Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial strains. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that its effects are mediated through:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell signaling pathways.
- Modulation of Gene Expression : It can alter the expression levels of genes associated with cell proliferation and apoptosis.
Case Study 1: Anticancer Efficacy
A recent study investigated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations greater than 10 µM after 48 hours of treatment, with IC50 values determined through MTT assays.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
Case Study 2: Anti-inflammatory Activity
In another study focusing on inflammatory responses, the compound was tested in a murine model of acute inflammation induced by lipopolysaccharide (LPS). The treatment group showed a significant decrease in plasma levels of inflammatory markers compared to controls.
| Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| Treatment | 50 | 70 |
特性
IUPAC Name |
5,7-dimethoxy-8-[1-(4-methoxyphenyl)-3-oxo-3-pyrrolidin-1-ylpropyl]-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31NO6/c1-35-22-13-11-21(12-14-22)23(17-27(33)32-15-7-8-16-32)29-25(36-2)19-26(37-3)30-24(18-28(34)38-31(29)30)20-9-5-4-6-10-20/h4-6,9-14,18-19,23H,7-8,15-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROGRNRRJJYCNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)N2CCCC2)C3=C(C=C(C4=C3OC(=O)C=C4C5=CC=CC=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













